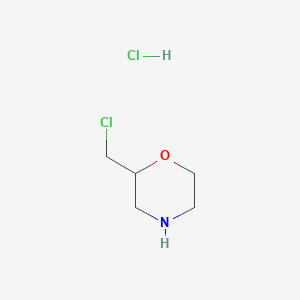

2-(Chloromethyl)morpholine hydrochloride

Description

Historical Context of 2-(Chloromethyl)morpholine (B3092567) Hydrochloride Synthesis and Applications

While specific historical documentation detailing the first synthesis of 2-(Chloromethyl)morpholine hydrochloride is not extensively publicized, the development of synthetic routes to functionalized morpholines has been a continuous area of research. Early methods for the synthesis of morpholine (B109124) derivatives often involved the cyclization of amino alcohols. The introduction of a chloromethyl group at the 2-position of the morpholine ring provided a reactive handle for further chemical transformations, making it a valuable intermediate. Historically, the application of such chlorinated morpholine derivatives has been closely tied to the broader advancements in medicinal chemistry and the need for novel molecular scaffolds to explore new biological targets. The synthesis of chiral morpholines, for instance, has been a significant area of investigation, with various methods developed to control the stereochemistry at the C-2 position.

Significance in Contemporary Chemical Synthesis and Drug Discovery

In modern chemical synthesis, this compound serves as a key intermediate for the introduction of the morpholine methyl group into a target molecule. Its utility is particularly evident in the synthesis of complex organic molecules and pharmaceutical agents. The chlorine atom acts as a good leaving group, allowing for nucleophilic substitution reactions with a variety of nucleophiles, thereby enabling the construction of more elaborate molecular architectures.

One of the most notable applications of this compound is in the synthesis of the antidepressant drug Reboxetine (B1679249). Chiral (S,S)-Reboxetine is synthesized stereospecifically, and a key step involves the use of a chiral 2-(hydroxymethyl)morpholine precursor, which can be derived from or is structurally related to 2-(chloromethyl)morpholine. This highlights the importance of this building block in accessing therapeutically relevant molecules. The morpholine ring in many drugs is known to improve properties such as solubility and brain permeability, making derivatives like this compound valuable tools for medicinal chemists.

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 144053-97-4 |

| Molecular Formula | C5H11Cl2NO |

| Molecular Weight | 172.05 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, room temperature |

Emerging Research Frontiers of this compound

The exploration of new applications for this compound and related functionalized morpholines continues to be an active area of research. Current frontiers include the development of novel catalytic methods for the stereoselective synthesis of substituted morpholines. Asymmetric hydrogenation and organocatalytic enantioselective chlorocycloetherification are among the advanced strategies being employed to produce chiral morpholine derivatives with high enantiomeric purity. rsc.orgnih.gov

Furthermore, the inherent reactivity of the chloromethyl group is being exploited in the synthesis of novel bioactive molecules. Researchers are incorporating the 2-(morpholinomethyl) moiety into various scaffolds to investigate their potential as therapeutic agents for a range of diseases. The development of new morpholine-based compounds for neurodegenerative diseases and as enzyme inhibitors are areas of significant interest. mdpi.comnih.gov The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing quest for new and improved chemical entities with valuable biological activities.

Properties

IUPAC Name |

2-(chloromethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGDVVWHFIEBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144053-97-4 | |

| Record name | Morpholine, 2-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144053-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 2 Chloromethyl Morpholine Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The electron-withdrawing nature of the adjacent chlorine atom and the morpholine (B109124) ring renders the methylene carbon of the chloromethyl group susceptible to attack by nucleophiles. This reactivity is the basis for a variety of nucleophilic substitution reactions.

2-(Chloromethyl)morpholine (B3092567) hydrochloride readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. The reaction proceeds via a backside attack on the electrophilic carbon, leading to the displacement of the chloride ion and the formation of a new covalent bond with the incoming nucleophile. This process typically occurs with an inversion of stereochemistry if the carbon center is chiral.

A diverse range of nucleophiles can be employed in these reactions, including:

Amines: Primary and secondary amines react to form the corresponding N-substituted 2-(aminomethyl)morpholine derivatives.

Thiols: Thiolates are excellent nucleophiles and react efficiently to yield 2-((alkylthio)methyl)morpholine or 2-((arylthio)methyl)morpholine derivatives.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages, resulting in 2-(alkoxymethyl)morpholine and 2-(phenoxymethyl)morpholine compounds, respectively.

Azides: The azide ion (N₃⁻) is a potent nucleophile that reacts to produce 2-(azidomethyl)morpholine, a versatile intermediate for the synthesis of amines via reduction or for the construction of triazoles via cycloaddition reactions.

The table below summarizes the SN2 reactions of 2-(Chloromethyl)morpholine with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Amine (R₂NH) | Diethylamine | 2-((Diethylamino)methyl)morpholine |

| Thiolate (RS⁻) | Sodium thiophenoxide | 2-((Phenylthio)methyl)morpholine |

| Alkoxide (RO⁻) | Sodium methoxide | 2-(Methoxymethyl)morpholine |

| Phenoxide (ArO⁻) | Sodium phenoxide | 2-(Phenoxymethyl)morpholine |

| Azide (N₃⁻) | Sodium azide | 2-(Azidomethyl)morpholine |

This table is for illustrative purposes and actual reaction conditions may vary.

Tertiary amines, acting as nucleophiles, can react with 2-(Chloromethyl)morpholine hydrochloride to form quaternary ammonium (B1175870) salts. In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting product is a morpholinium salt where the nitrogen atom of the former tertiary amine bears a positive charge.

This reaction is a specific example of an SN2 reaction and is widely used to synthesize cationic surfactants, phase-transfer catalysts, and compounds with biological activity. The general reaction is as follows:

2-(Chloromethyl)morpholine + R₃N → [2-((R₃N⁺)methyl)morpholine]Cl⁻

The properties of the resulting quaternary ammonium salt, such as its solubility and reactivity, can be tuned by varying the R groups on the tertiary amine.

Intramolecular Cyclization Reactions

The presence of both an electrophilic center (the chloromethyl group) and a nucleophilic center (the secondary amine of the morpholine ring) within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused heterocyclic systems.

Under appropriate conditions, typically in the presence of a base to deprotonate the morpholine nitrogen, the resulting nucleophilic nitrogen can attack the adjacent electrophilic chloromethyl carbon. This intramolecular SN2 reaction leads to the formation of a new ring fused to the morpholine core. The most common outcome of this reaction is the formation of a 1,4-diazabicyclo[2.2.2]octane derivative, where the two nitrogen atoms are bridged by ethylene (B1197577) groups.

The general mechanism involves the following steps:

Deprotonation of the morpholine nitrogen by a base.

Intramolecular nucleophilic attack of the nitrogen anion on the chloromethyl carbon.

Displacement of the chloride ion to form the fused bicyclic system.

This strategy provides a straightforward route to rigid, bicyclic structures that are of interest in drug design and as ligands in coordination chemistry.

While less common for 2-(chloromethyl)morpholine itself, related morpholine derivatives can be involved in ring expansion and contraction methodologies. These transformations often involve multi-step sequences and the introduction of other reactive functional groups. For instance, the initial substitution of the chloride with a suitable nucleophile could be followed by a series of reactions designed to either insert atoms into the morpholine ring or to cause its contraction to a five-membered ring. However, specific examples of such reactions starting directly from this compound are not widely reported in the literature.

Elimination Reactions and Formation of Unsaturated Morpholine Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated morpholine derivative. This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon atom adjacent to the chloromethyl group (the C3 position of the morpholine ring) and the simultaneous departure of the chloride ion.

The product of this elimination reaction is 2-methylene-morpholine, an enamine. Enamines are versatile synthetic intermediates that can participate in various carbon-carbon bond-forming reactions.

The regioselectivity of the elimination is dictated by the availability of protons on the adjacent carbon atoms. In the case of 2-(chloromethyl)morpholine, the proton on the C2 carbon is also a possibility for abstraction, but the formation of the exocyclic double bond is generally favored.

The general scheme for the elimination reaction is as follows:

2-(Chloromethyl)morpholine + Strong Base → 2-Methylene-morpholine + Base-H⁺ + Cl⁻

The choice of a bulky, non-nucleophilic base is crucial to favor elimination over the competing SN2 substitution reaction.

Oxidative and Reductive Transformations of the Morpholine Ring System

The morpholine ring, while relatively stable, can undergo oxidative and reductive transformations under specific conditions. These reactions often target the heteroatoms or the carbon atoms adjacent to them.

The oxidation of the morpholine ring system can lead to ring cleavage or the introduction of new functional groups. The outcome is highly dependent on the oxidizing agent and reaction conditions.

One significant pathway for the oxidation of morpholine derivatives involves oxidative C-C bond cleavage. Research has demonstrated methods for the oxidative ring-opening of morpholine derivatives using visible light as an energy source and molecular oxygen as the ultimate oxidant. google.com This approach avoids the need for harsh conditions like high temperatures and pressures, or the use of stoichiometric amounts of hazardous chemical oxidants. google.com Such photocatalytic methods represent a milder alternative to traditional oxidation which has employed reagents like ozone or catalysts based on copper, cobalt, and manganese. google.com

In biological systems, the oxidation of the morpholine ring is notably mediated by enzymes such as Cytochrome P450. nih.govnih.gov Quantum chemical studies have shown that the process can proceed via a hydrogen atom abstraction from a carbon atom adjacent to the nitrogen, followed by a rebound mechanism to form a hydroxylated intermediate. nih.gov This hydroxylated product can be unstable and undergo further transformation, leading to the cleavage of a C-N bond and the formation of ring-opened products like 2-(2-aminoethoxy) acetaldehyde. nih.gov The presence of the nitrogen atom in the ring is believed to facilitate the initial hydrogen abstraction step. nih.gov

| Oxidation Method | Reagents/Conditions | Primary Products | Key Features |

| Photocatalysis | Visible Light, O₂ | Ring-opened products | Avoids transition metals and harsh conditions. google.com |

| Enzymatic Oxidation | Cytochrome P450 | Hydroxylated intermediates, Ring-opened products (e.g., 2-(2-aminoethoxy) acetaldehyde) | Involves hydrogen abstraction and rebound mechanism; C-N bond cleavage is rate-determining. nih.govnih.gov |

| Chemical Oxidation | Ozone, Cu/Co/Mn catalysts | Ring-opened products | Often requires harsher conditions or hazardous reagents. google.com |

The core morpholine ring, consisting of ether and secondary amine functionalities, is generally resistant to reduction under standard conditions. Transformations typically focus on functional groups attached to the morpholine ring rather than the ring itself.

For instance, in the synthesis of complex morpholine-containing systems, the reduction of nitro groups on an attached aromatic ring is a common strategy. The reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an acidic medium results in the formation of the corresponding aniline (B41778) derivatives. jraic.com This process can sometimes be accompanied by side reactions like chlorination and heterocyclisation, depending on the reaction conditions. jraic.com

Another relevant transformation is the reduction of a morpholinone, which contains a carbonyl group (amide) within the ring structure. The conversion of a morpholinone to a morpholine is a key step in some synthetic routes and is typically achieved using powerful reducing agents like boron or aluminum hydrides. chemrxiv.org This, however, is a formative reaction to create the morpholine ring rather than a transformation of a pre-existing one. The high stability of the ether and amine bonds within the morpholine ring makes their reductive cleavage challenging without resorting to harsh reaction conditions that would likely affect other functional groups, such as the chloromethyl group in 2-(chloromethyl)morpholine.

Complexation with Metal Centers and Coordination Chemistry

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. This property enables 2-(chloromethyl)morpholine and its derivatives to serve as ligands in the formation of metal complexes. nih.gov

Metal complexes incorporating morpholine derivatives are synthesized by reacting the morpholine-containing ligand with a suitable metal salt. The this compound can be neutralized to its free base form to facilitate coordination. The reactive chloromethyl group can also be used to synthesize more elaborate ligands prior to complexation.

Examples of metal complex synthesis using morpholine derivatives include:

Nickel(II) Complexes: A nitronyl nitroxide ligand, synthesized via the alkylation of morpholine, reacts with [Ni(hfac)₂] to form a mononuclear complex, [NiL(hfac)₂]. researchgate.net In this complex, the morpholine derivative acts as a chelating ligand.

Titanium(IV) and Zirconium(IV) Complexes: The ligand 4-(2-indenylethyl)morpholine can be deprotonated and reacted with metal chlorides like TiCl₄·2THF and ZrCl₂·2THF to yield organometallic complexes. academicjournals.orgsemanticscholar.org For example, treatment of the lithiated ligand with TiCl₄·2THF affords 4-(2-indenylethyl)morpholinetitanium dichloride. academicjournals.org

Nickel(II) Aqua Complexes: The reaction of 4-(2-aminoethyl)morpholine with nickel(II) chloride results in the formation of bis[4-(2-aminoethyl)morpholine-κ² N,N′]diaquanickel(II) dichloride, where the nickel ion is in an octahedral environment. nih.gov

| Metal Center | Morpholine-based Ligand | Metal Precursor | Resulting Complex |

| Nickel(II) | Morpholine-functionalized nitronyl nitroxide | [Ni(hfac)₂] | Mononuclear [NiL(hfac)₂] complex researchgate.net |

| Titanium(IV) | 4-(2-Indenylethyl)morpholine | TiCl₄·2THF | 4-(2-Indenylethyl)morpholinetitanium dichloride academicjournals.orgsemanticscholar.org |

| Zirconium(IV) | 4-(2-Indenylethyl)morpholine | ZrCl₂·2THF | 4-(2-Indenylethyl)morpholinezirconium dichloride academicjournals.orgsemanticscholar.org |

| Nickel(II) | 4-(2-Aminoethyl)morpholine | NiCl₂ | bis[4-(2-aminoethyl)morpholine-κ² N,N′]diaquanickel(II) dichloride nih.gov |

Monodentate Coordination: In the simplest case, the morpholine ring coordinates to a single metal center through its nitrogen atom. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic than similar cyclic amines like piperidine, but strong coordination bonds are still readily formed. wikipedia.org

Bidentate (Chelating) Coordination: If the substituent on the morpholine nitrogen contains another donor atom, the ligand can act as a chelating agent, forming a more stable ring structure with the metal ion.

A ligand derived from morpholine and a nitronyl nitroxide acts as a chelating ligand, coordinating to a nickel(II) center through both the morpholine nitrogen and an oxygen atom from the aminoxyl group. researchgate.net

Similarly, 4-(2-aminoethyl)morpholine behaves as a bidentate ligand, coordinating to a nickel(II) ion through the nitrogen of the morpholine ring and the nitrogen of the aminoethyl side chain. nih.gov This chelation leads to a stable five-membered ring involving the metal center.

Coordination to a metal ion can activate the morpholine ligand, for example, by increasing the partial positive charge on the amine hydrogen atoms, making them better hydrogen-bond donors in the crystal lattice. nih.gov

Applications of 2 Chloromethyl Morpholine Hydrochloride As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Systems

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov 2-(Chloromethyl)morpholine (B3092567) hydrochloride provides a direct route to C-substituted morpholines, which are crucial for creating advanced heterocyclic systems with tailored properties.

The primary application of 2-(chloromethyl)morpholine hydrochloride in this context is its reaction with various nucleophiles. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack, leading to the displacement of the chloride leaving group. sydney.edu.au This classic nucleophilic substitution reaction allows for the introduction of a wide range of functional groups at the 2-position of the morpholine ring, generating a library of substituted morpholine derivatives.

While direct examples initiating from this compound are specific to proprietary syntheses, the analogous reactivity is well-documented. For instance, the synthesis of various 2- and 3-substituted morpholine congeners often proceeds through intermediates where a leaving group at the C2-methyl position is displaced. nih.gov This strategy is fundamental to creating structural diversity, which is essential for developing new bioactive compounds and materials. The general transformation can be represented as follows:

Scheme 1: General nucleophilic substitution at the 2-(chloromethyl) position of a protected morpholine.

| Reactant (Nucleophile) | Product | Significance |

| Alkoxides (R-O⁻) | 2-(Alkoxymethyl)morpholines | Introduction of ether linkages |

| Thiolates (R-S⁻) | 2-[(Alkylthio)methyl]morpholines | Formation of thioethers |

| Azides (N₃⁻) | 2-(Azidomethyl)morpholines | Precursors to amines and triazoles |

| Cyanides (CN⁻) | (Morpholin-2-yl)acetonitriles | Carbon chain extension |

A notable application of intermediates derived from 2-(chloromethyl)morpholine is in the synthesis of complex, three-dimensional scaffolds such as spiroacetals. These structures are of significant interest in drug discovery due to their conformational rigidity and sp³-rich character.

A reported four-step synthesis produces a bis-morpholine spiroacetal scaffold where a 2-chloromethyl-substituted morpholine serves as a key intermediate. The synthesis proceeds through the following key transformations:

Formation of the Intermediate: A 2-chloromethyl-substituted morpholine is synthesized from readily available starting materials like epichlorohydrin (B41342) and a β-aminoalcohol.

Elimination Reaction: The chloromethyl intermediate undergoes an elimination reaction to form a crucial exocyclic enol ether, specifically a 2-methylidenemorpholine.

Iodoacetalization: The enol ether is then subjected to a regioselective iodoacetalization reaction.

Ring Closure: Finally, treatment with a base effects ring closure to yield the target bis-morpholine spiroacetal.

This high-yielding and scalable process demonstrates how the reactivity of the 2-(chloromethyl) group can be harnessed to construct intricate, polycyclic systems that embed the morpholine motif within a larger spiroacetal framework.

This compound is also instrumental in building fused heterocyclic systems, where the morpholine ring is merged with an aromatic or heteroaromatic nucleus. These condensed systems are prevalent in pharmacologically active compounds.

One synthetic strategy involves a "heterocyclic merging" approach to create novel indazolo-morpholines. nih.gov In such syntheses, chiral amino alcohols are used to construct the morpholine ring, which is then fused to an indazole core through a late-stage Michael addition. nih.gov

Another method involves the reductive or oxidative heterocyclisation of N-arylmorpholines to generate condensed bi- and tricyclic systems. For example, (2-nitro-4-R-phenyl)morpholine can be reduced to its corresponding aniline (B41778) derivative, which then undergoes oxidative heterocyclisation to form 3,4-dihydro-1H-benzo nih.govresearchgate.netimidazo[2,1-c] researchgate.netresearchgate.netoxazines. jraic.com These multi-step syntheses highlight the role of the morpholine unit as a foundational component for building complex, fused architectures with significant biological potential. jraic.com

Role in Medicinal Chemistry Intermediates

The morpholine ring is a ubiquitous feature in a vast number of approved drugs and experimental therapeutic agents due to its favorable physicochemical properties, such as improving solubility and metabolic stability. nih.govresearchgate.net this compound serves as a key building block for introducing this valuable scaffold into potential drug candidates.

This intermediate is particularly relevant in the synthesis of APIs containing a 2-substituted morpholine core. A prominent example is the antidepressant drug Reboxetine (B1679249). The asymmetric synthesis of (+)-(S,S)-Reboxetine has been achieved in a stereospecific manner where (S)-2-(hydroxymethyl)morpholine is a key precursor. nih.gov This hydroxymethyl intermediate is synthetically interchangeable with 2-(chloromethyl)morpholine via standard functional group interconversions (e.g., alcohol to chloride via thionyl chloride, or chloride to alcohol via hydrolysis).

The synthesis of Reboxetine and its analogs often involves the elaboration of the substituent at the 2-position of the morpholine ring, underscoring the importance of intermediates like this compound for accessing this class of norepinephrine (B1679862) reuptake inhibitors. nih.gov

Beyond specific APIs, this compound is a precursor to a broad spectrum of bioactive morpholine derivatives. The morpholine scaffold is associated with a wide range of pharmacological activities. nih.govjchemrev.com By using the chloromethyl group as a reactive handle, chemists can synthesize libraries of novel compounds for biological screening.

Table of Biological Activities of Substituted Morpholine Derivatives

| Biological Activity | Compound Class Example | Reference |

|---|---|---|

| Anticancer | Spirooxindole-morpholine-fused triazoles | |

| Antimicrobial | Dihydroquinoline-linked morpholines | jchemrev.com |

| Anti-inflammatory | Morpholine-substituted NSAIDs | jchemrev.com |

| Antitubercular | Substituted morpholine derivatives | jchemrev.com |

The ability to readily synthesize diverse libraries of C-substituted morpholines from intermediates like this compound is a cornerstone of modern medicinal chemistry, facilitating the discovery of new therapeutic agents for a multitude of diseases. nih.govontosight.ai

Prodrug Synthesis and Delivery Systems

The morpholine moiety is a common scaffold in medicinal chemistry, valued for its physicochemical properties which can improve the pharmacokinetic profile of drug candidates. researchgate.net In principle, this compound could serve as a reactive intermediate to attach a morpholine-containing promoiety to a parent drug molecule, thereby forming a prodrug. This strategy is often employed to enhance properties such as solubility, stability, or bioavailability. The chloromethyl group allows for facile nucleophilic substitution reactions with functional groups on a drug, such as hydroxyls, thiols, or amines, to create a cleavable linker.

Despite this theoretical potential, a review of published scientific literature and patent databases does not yield specific examples of this compound being used in the synthesis of named prodrugs or as a component in drug delivery systems. Research in this area tends to focus on other, more extensively studied morpholine derivatives.

Utilization in Agrochemical and Dye Synthesis

Morpholine derivatives have found broad application in the agrochemical industry, forming the structural core of various fungicides, herbicides, and plant growth regulators. researchgate.net The unique structural and electronic properties of the morpholine ring contribute to the biological activity of these compounds. As a reactive intermediate, this compound could theoretically be employed to introduce a morpholinomethyl substituent into larger molecular frameworks during the development of new agrochemicals.

Similarly, in dye synthesis, heterocyclic compounds are frequently used as key intermediates. However, there is no specific information available in the scientific literature that documents the use of this compound as a precursor or intermediate in the synthesis of commercial or developmental dyes.

Contributions to Material Science and Polymer Chemistry

The modification of polymers to introduce specific functional groups is a key strategy in material science for tailoring material properties. The incorporation of morpholine groups can alter characteristics such as hydrophilicity, thermal stability, and biocompatibility.

Grafting onto Polymer Matrices

Polymer grafting is a method used to covalently bond new polymer chains or functional groups onto a main polymer backbone, thereby modifying its surface and bulk properties. wikipedia.orgmdpi.com The "grafting to" approach involves attaching pre-formed chains or molecules to the backbone. nih.govnih.gov The chloromethyl group of this compound makes it a candidate for such grafting reactions, where it could be attached to polymer backbones containing nucleophilic sites. This could impart the properties of the morpholine ring to the bulk material. However, a search of the material science literature did not reveal any specific studies where this compound was used for grafting onto polymer matrices.

Synthesis of Functional Polymers

Functional polymers, which have reactive or specially functional pendant groups, are critical in diverse applications from biomedicine to electronics. mdpi.com this compound could potentially be converted into a functional monomer for subsequent polymerization. For instance, the chloride could be substituted to introduce a polymerizable group like a methacrylate (B99206) or styrene. Alternatively, it could be used in polycondensation reactions. While the synthesis of morpholine-containing polymers is an active area of research, there are no specific documented instances of this compound being utilized as the starting material for the synthesis of such functional polymers. nih.gov

Spectroscopic and Analytical Characterization Methodologies for 2 Chloromethyl Morpholine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(Chloromethyl)morpholine (B3092567) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

1H NMR for Proton Assignment

Proton NMR (1H NMR) spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum of 2-(Chloromethyl)morpholine hydrochloride is expected to show distinct signals for the protons of the morpholine (B109124) ring and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen, nitrogen, and chlorine atoms.

Due to the lack of specific experimental data in the public domain for this compound, a representative table of expected proton assignments is provided below based on the analysis of similar morpholine structures. The exact chemical shifts and coupling constants would need to be determined from an actual spectrum.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (methine) | 3.8 - 4.0 | Multiplet |

| H-3 (axial) | 2.8 - 3.0 | Multiplet |

| H-3 (equatorial) | 3.1 - 3.3 | Multiplet |

| H-5 (axial) | 2.8 - 3.0 | Multiplet |

| H-5 (equatorial) | 3.1 - 3.3 | Multiplet |

| H-6 (axial) | 3.6 - 3.8 | Multiplet |

| H-6 (equatorial) | 3.9 - 4.1 | Multiplet |

| -CH2Cl | 3.6 - 3.8 | Multiplet |

13C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 70 - 75 |

| C-3 | 45 - 50 |

| C-5 | 45 - 50 |

| C-6 | 65 - 70 |

2D NMR Techniques (e.g., HETCOR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are employed to establish correlations between different nuclei. A HETCOR experiment would reveal the direct one-bond correlations between the protons and the carbon atoms to which they are attached in this compound. This technique is invaluable for unambiguous assignment of the 1H and 13C NMR spectra, confirming the connectivity within the molecule. For instance, it would show a cross-peak connecting the proton signal of the chloromethyl group to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-Cl bonds. The protonation of the nitrogen atom in the hydrochloride salt would be evident in the N-H stretching region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (salt) | 2400 - 2700 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Medium-Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would confirm the molecular mass. Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for morpholine derivatives involve cleavage of the ring and loss of substituents. For 2-(Chloromethyl)morpholine, fragmentation could involve the loss of the chloromethyl group or cleavage of the morpholine ring.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-(Chloromethyl)morpholine

| m/z | Possible Fragment |

|---|---|

| 135/137 | [M]+ (molecular ion) |

| 86 | [M - CH2Cl]+ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purity assessment and separation of this compound and its derivatives. These methods are crucial for both achiral and chiral separations, ensuring the chemical and enantiomeric purity of the compounds. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are frequently employed.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable morpholine derivatives. For less volatile compounds or those with poor chromatographic behavior, derivatization is a common strategy to enhance analysis. A reliable method for detecting and quantifying morpholine involves derivatization with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative. nih.govresearchgate.netresearchgate.net This derivative can then be extracted and effectively analyzed by GC-MS. nih.gov

The optimization of various factors in the derivatization and extraction process is critical, including the concentration of acid, the amount of derivatizing agent, temperature, and reaction time. nih.govresearchgate.net Dichloromethane is often selected as the optimal extraction solvent for the derivative. nih.govresearchgate.net Method validation for morpholine analysis in various matrices has demonstrated good linearity, low limits of detection (LOD) and quantification (LOQ), and high accuracy and precision. researchgate.netnih.gov For instance, one GC-MS method for morpholine showed a limit of detection of 7.3 μg·L⁻¹ and a limit of quantification of 24.4 μg·L⁻¹. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and purity analysis of morpholine derivatives, especially for non-volatile compounds and chiral separations. Given that 2-(Chloromethyl)morpholine is a chiral compound, enantioselective HPLC is critical for resolving its enantiomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives (CMAs). ojp.gov

The separation of enantiomers of pharmacologically important compounds is crucial, as different enantiomers can exhibit widely varying biological activities. researchgate.net For chiral morpholine derivatives, which are important scaffolds in medicinal chemistry, catalytic enantioselective procedures are key to their synthesis and analysis. rsc.orgnih.gov HPLC methods, along with other techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), have been developed for the enantioseparation of various chiral compounds, including morpholine derivatives. researchgate.net Macrocyclic antibiotics, such as vancomycin, have shown significant success as chiral selectors in HPLC. ojp.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and purity assessment of chemical compounds. khanacademy.org While less common for quantitative analysis compared to GC and HPLC, TLC is highly effective for screening and for chiral separations. researchgate.net The separation on a TLC plate is based on the compound's relative attractions to the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. khanacademy.org

For the separation of enantiomers, TLC can be adapted by using chiral stationary phases or, more commonly, by incorporating chiral mobile phase additives (CMAs). ojp.govresearchgate.net The use of CMAs is often preferred due to lower cost and greater flexibility in adjusting selector concentration and mobile phase composition. ojp.gov Chiral selectors such as β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and macrocyclic antibiotics have been evaluated for their effectiveness in performing enantiomeric separations on both reverse-phase (RP) and normal-phase (NP) TLC plates. ojp.gov Ligand exchange TLC is another established method for resolving racemates of compounds like amino acids. researchgate.netspringernature.com

Computational Chemistry and Mechanistic Studies of 2 Chloromethyl Morpholine Hydrochloride

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in predicting and understanding the intricacies of chemical reactions. These methods can map out entire reaction pathways, identifying transition states and intermediates, thereby elucidating the mechanism of a reaction. For morpholine (B109124) derivatives, such calculations can predict the feasibility of synthetic routes and explain observed product distributions.

Table 1: Hypothetical Application of Quantum Chemical Calculations to a Reaction of 2-(Chloromethyl)morpholine (B3092567)

| Reaction Step | Computational Method | Information Gained |

| Nucleophilic attack on the chloromethyl group | DFT (e.g., B3LYP/6-31G*) | Activation energy, transition state geometry |

| Ring formation involving the morpholine nitrogen | Ab initio methods | Reaction thermodynamics, stability of intermediates |

| Solvent effects on reaction rates | Solvation models (e.g., PCM) | Prediction of reaction kinetics in different media |

This table is illustrative and represents the type of data that would be generated from a quantum chemical study, rather than reporting existing data.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of 2-(chloromethyl)morpholine, might interact with a biological target, typically a protein.

Derivatives of 2-(chloromethyl)morpholine are precursors to a variety of biologically active molecules. For example, reboxetine (B1679249), a norepinephrine (B1679862) reuptake inhibitor, contains a morpholine ring derived from a similar precursor. nih.gov Molecular docking studies on reboxetine analogs help to understand how the morpholine moiety and its substituents interact with the norepinephrine transporter. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity.

Table 2: Representative Molecular Docking Results for a Morpholine Derivative at a Hypothetical Receptor Site

| Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | Indicates strong binding to the target |

| Key Interacting Residues | Asp121, Phe234, Tyr88 | Highlights the specific amino acids involved in binding |

| Hydrogen Bonds | 2 | Shows specific stabilizing interactions |

| Hydrophobic Interactions | 5 | Indicates the role of non-polar interactions in binding |

This table is a generalized representation of typical molecular docking output and does not reflect data for a specific, real-world complex.

Structure-Activity Relationship (SAR) Analysis of Morpholine Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. For morpholine derivatives, SAR studies help to identify which parts of the molecule are essential for its therapeutic effects and how modifications to the structure can enhance potency and selectivity.

In the context of reboxetine analogs, SAR studies have been conducted to optimize the substitution pattern on the morpholine ring and other parts of the molecule. nih.gov These studies have shown that the stereochemistry of the substituents on the morpholine ring can have a significant impact on activity. The morpholine ring itself is often considered a key pharmacophore, providing favorable physicochemical properties such as aqueous solubility and metabolic stability.

Table 3: SAR Insights for a Series of Hypothetical Morpholine-Based Enzyme Inhibitors

| Modification | Relative Activity | Interpretation |

| Addition of a phenyl group at the 2-position | +++ | Hydrophobic interactions in the active site are critical. |

| Methylation of the morpholine nitrogen | - | A free nitrogen may be important for a key hydrogen bond. |

| Replacement of morpholine with piperidine | -- | The oxygen atom in the morpholine ring is crucial for activity. |

This table illustrates the principles of SAR analysis with hypothetical data.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe their motion and conformational changes over time. For molecules containing a morpholine ring, MD simulations can reveal the preferred chair or boat conformations and how these are influenced by substituents and the surrounding environment.

The conformational flexibility of the morpholine ring can be important for its biological activity, as it may need to adopt a specific shape to fit into a binding pocket. MD simulations can help to understand this flexibility and to identify the most stable and biologically relevant conformations. While specific MD studies on 2-(chloromethyl)morpholine hydrochloride are not prominent in the literature, the general conformational behavior of the morpholine ring is well understood from both experimental and computational studies.

Table 4: Conformational States of a Substituted Morpholine Ring from a Hypothetical MD Simulation

| Conformation | Population (%) | Average Energy (kcal/mol) |

| Chair (equatorial substituent) | 75 | 0 |

| Chair (axial substituent) | 20 | 1.2 |

| Boat | 5 | 5.4 |

This table provides a representative output from a conformational analysis using molecular dynamics, showing the relative populations and energies of different conformations.

Future Directions and Research Opportunities

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral 2-substituted morpholines, including 2-(Chloromethyl)morpholine (B3092567) hydrochloride, is an area ripe for advancement. While traditional methods often rely on stoichiometric chiral starting materials, future research is shifting towards more efficient and economical catalytic asymmetric methods. semanticscholar.org

Key opportunities include:

Asymmetric Hydrogenation: A promising frontier is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors (dehydromorpholines). nih.gov The development of novel rhodium-bisphosphine catalysts with large bite angles has already shown success in producing a variety of 2-substituted chiral morpholines with excellent yields and enantioselectivities (up to 99% ee). nih.govrsc.org Future work could focus on expanding the substrate scope and reducing catalyst loading to enhance the industrial viability of this method.

Organocatalysis: Organocatalytic methods present a metal-free alternative for synthesizing chiral morpholines. rsc.org For instance, the use of cinchona alkaloid-derived catalysts in asymmetric halocyclization reactions can furnish morpholines containing a quaternary stereocenter. rsc.org Research into new organocatalysts could provide milder reaction conditions and novel pathways to 2-(Chloromethyl)morpholine and its derivatives.

One-Pot and Metal-Free Syntheses: To improve operational simplicity and environmental friendliness, metal-free, one-pot strategies are highly desirable. beilstein-journals.org Methodologies starting from readily available precursors like aziridines and haloalcohols, using simple and inexpensive reagents like ammonium (B1175870) persulfate, could streamline the synthesis of the morpholine core. beilstein-journals.org Optimizing these one-pot reactions to control the stereochemistry at the C-2 position is a significant future challenge.

| Methodology | Catalyst/Reagent Type | Key Advantage | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | High yield and enantioselectivity (up to 99% ee) nih.gov | Expanding substrate scope, reducing catalyst loading |

| Organocatalytic Halocyclization | Cinchona Alkaloid Derivatives | Metal-free, mild conditions rsc.org | Development of new, more efficient organocatalysts |

| One-Pot Synthesis from Aziridines | Ammonium Persulfate (oxidant) | Metal-free, operationally simple, inexpensive reagents beilstein-journals.org | Achieving high stereocontrol |

Exploration of New Chemical Transformations and Reactivity Profiles

The bifunctional nature of 2-(Chloromethyl)morpholine hydrochloride—possessing both an electrophilic chloromethyl group and a nucleophilic secondary amine (after deprotonation)—opens the door to a wide array of chemical transformations. Future research can focus on leveraging this dual reactivity.

As a Bifunctional Building Block: The compound can serve as a versatile scaffold. The chloromethyl group is an ideal handle for SN2 displacement reactions, allowing the morpholine moiety to be attached to various molecular architectures. The secondary amine can then be used for subsequent functionalization, such as acylation, alkylation, or arylation. This sequential reactivity is key for building complex molecules.

Cascade and Multicomponent Reactions: Designing novel cascade or multicomponent reactions that utilize both reactive sites in a single synthetic operation is a significant area for exploration. Such reactions would be highly atom-economical and could provide rapid access to complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses.

Synthesis of Fused Heterocycles: The compound could act as a precursor for novel fused bicyclic or polycyclic heterocyclic systems. An initial reaction at the chloromethyl group could be followed by an intramolecular cyclization involving the morpholine nitrogen, leading to new ring systems with potential biological activity.

Development of Advanced Applications in Materials Science and Catalysis

The structural attributes of the morpholine ring make it an attractive component for advanced materials and novel catalytic systems.

Ligand Synthesis for Asymmetric Catalysis: Chiral morpholines can be precursors to effective ligands for asymmetric catalysis. nih.gov The chloromethyl group on this compound provides a convenient anchor point for attaching the morpholine unit to phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. These new chiral ligands could find applications in a wide range of metal-catalyzed reactions. Furthermore, this anchor allows for immobilization on solid supports, leading to recyclable and more sustainable catalysts.

Polymer and Materials Science: In materials science, morpholine derivatives are used as curing agents, stabilizers, and building blocks for functional polymers. e3s-conferences.org this compound could be used as a functional monomer in polymerization reactions or as a grafting agent to modify the surfaces of existing materials. Incorporating the polar morpholine unit can alter properties like solubility, hydrophilicity, and thermal stability, making it useful for developing new hydrogels, coatings, or separation membranes. e3s-conferences.org

Organocatalysis: The morpholine nucleus itself can act as an organocatalyst, particularly in enamine-based catalysis. nih.gov While generally less reactive than pyrrolidine-based catalysts, strategically substituted morpholines can offer unique selectivity. nih.gov Future research could involve synthesizing derivatives of 2-(Chloromethyl)morpholine to create a library of novel organocatalysts for specific transformations.

Interdisciplinary Research with Pharmaceutical and Biological Sciences

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic profile, solubility, and ability to improve blood-brain barrier permeability. nih.govnih.gov This makes this compound a highly valuable starting point for drug discovery programs.

Scaffold for Bioactive Molecules: The compound is an ideal building block for creating libraries of novel small molecules for high-throughput screening. e3s-conferences.orgnih.gov The reactive chloromethyl group allows for the facile attachment of the morpholine ring to various pharmacophores, enabling the exploration of structure-activity relationships (SAR). researchgate.net

CNS Drug Discovery: Morpholine-containing compounds are prominent in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics. nih.govbldpharm.com The physicochemical properties of the morpholine ring often contribute to improved pharmacokinetic profiles and brain permeability. nih.gov Future research can utilize this compound to synthesize novel candidates for treating neurodegenerative diseases, mood disorders, and pain. nih.gov

Oncology and Anti-Infective Agents: The morpholine ring is a key component of several anticancer (e.g., Gefitinib) and antibiotic (e.g., Linezolid) drugs. researchgate.netresearchgate.net It can interact with target proteins like kinases or form part of a pharmacophore that imparts selective affinity. nih.govacs.org Using this compound as a starting material to develop new kinase inhibitors or novel antibiotics represents a significant and promising research direction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.